molecular formula C7H15F3N2 B13266005 Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine

Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine

Cat. No.: B13266005
M. Wt: 184.20 g/mol
InChI Key: MCWHROOYBHGKDA-UHFFFAOYSA-N
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Description

Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine is a chemical compound with the molecular formula C7H15F3N2 It is a derivative of ethylamine, where the ethyl group is substituted with a trifluoroethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine typically involves the reaction of 2,2,2-trifluoroethylamine with ethylamine in the presence of a methylating agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetaldehyde derivatives, while substitution reactions can produce a variety of substituted ethylamines .

Scientific Research Applications

Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine is unique due to the presence of both ethyl and trifluoroethyl groups, which impart distinct chemical and physical properties.

Biological Activity

Ethyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine is a chemical compound characterized by its unique trifluoroethyl group and amine functionality. The molecular formula is C6H13F3N2, with a molecular weight of 188.21 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may be influenced by the presence of fluorinated groups that enhance lipophilicity and stability.

The trifluoroethyl group contributes significantly to the compound's chemical properties, enhancing its interaction with biological membranes and proteins. These properties are crucial for its pharmacological applications, as they may affect binding affinity and reactivity with various biological targets.

Biological Activity

Research indicates that this compound exhibits notable biological activity through several mechanisms:

  • Binding Interactions : The compound can form hydrogen bonds and engage in electrostatic interactions with proteins. These interactions may modulate enzyme or receptor activity, suggesting potential therapeutic applications in pharmacology.
  • Lipophilicity : The presence of the trifluoroethyl group enhances the compound's lipophilicity, which may improve its ability to permeate lipid membranes and interact with cellular targets.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in various biochemical pathways. This inhibition could lead to therapeutic effects in conditions such as cancer or infectious diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds and provided insights into the potential effects of this compound:

  • Antiviral Activity : A related compound demonstrated significant antiviral effects against influenza viruses, indicating that modifications in structure can yield compounds with enhanced biological activity. Such findings suggest that this compound might also exhibit similar properties .
  • Cell Proliferation Inhibition : Studies on structurally similar compounds have shown potent inhibitory effects on cancer cell lines. For instance, certain derivatives displayed selective toxicity towards tumor cells while sparing normal cells, highlighting the therapeutic potential of compounds with similar structural motifs .
  • Mechanistic Insights : Research into the mechanism of action for related compounds has revealed pathways involving apoptosis and cell cycle arrest in cancer models. These insights could guide further investigations into how this compound might affect cellular processes .

Data Tables

PropertyValue
Molecular FormulaC6H13F3N2
Molecular Weight188.21 g/mol
LipophilicityEnhanced due to CF3 group
Potential ApplicationsAntiviral, anticancer
Biological ActivityObservations
Binding AffinityModulates enzyme activity
Enzyme InhibitionPotential therapeutic target
Interaction with ProteinsForms hydrogen bonds

Properties

Molecular Formula

C7H15F3N2

Molecular Weight

184.20 g/mol

IUPAC Name

N-ethyl-N'-methyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine

InChI

InChI=1S/C7H15F3N2/c1-3-11-4-5-12(2)6-7(8,9)10/h11H,3-6H2,1-2H3

InChI Key

MCWHROOYBHGKDA-UHFFFAOYSA-N

Canonical SMILES

CCNCCN(C)CC(F)(F)F

Origin of Product

United States

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